Anthranilic acid, 5-chloro-, butyl ester
Description
Anthranilic acid, 5-chloro-, butyl ester (IUPAC: butyl 2-amino-5-chlorobenzoate) is a derivative of anthranilic acid (2-aminobenzoic acid) with a chlorine substituent at the 5-position of the benzene ring and a butyl ester group replacing the carboxylic acid hydrogen. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. The esterification of the carboxylic acid group enhances lipophilicity, influencing its pharmacokinetic properties and biological interactions .
Properties
CAS No. |
18189-08-7 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
butyl 2-amino-5-chlorobenzoate |
InChI |
InChI=1S/C11H14ClNO2/c1-2-3-6-15-11(14)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3 |
InChI Key |
VGPZVSACUNPIKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- Aromatic Core: A benzene ring with an amino (-NH₂) group at position 2 and chlorine (-Cl) at position 5.
- Ester Group : A butyl (-OC₄H₉) ester substituent at position 1 (carboxylic acid position).
This compound is structurally related to anti-inflammatory agents (e.g., flufenamic acid derivatives) and ultraviolet (UV) absorbers in sunscreen formulations . Its synthesis likely involves esterification of 5-chloroanthranilic acid with butanol under acidic conditions, analogous to methods described for methyl esters in and .
Structural Analogs and Substitution Effects
The biological and physicochemical properties of anthranilic acid derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Bioactivity : Chlorine at position 5 improves electron-withdrawing effects, stabilizing interactions with biological targets (e.g., enzymes or receptors). For example, para-substituted anthranilic acid derivatives exhibit Ca²⁺-activated chloride channel (CaCC) blocking activity, with IC₅₀ values influenced by substituent size and polarity .
- Anti-inflammatory Potential: Ufenamate, a trifluoromethyl-substituted analog, demonstrates that bulky aromatic substituents enhance binding to serum albumin, a key factor in drug delivery .
Notable Findings:
- Calcium Channel Blocking : Anthranilic acid derivatives with para-substituents (e.g., -CF₃, -Cl) exhibit CaCC blocking, with IC₅₀ values ranging from 11.3 μM (-Cl) to 17.0 μM (-C₃H₇). The butyl ester’s larger size may reduce potency compared to smaller esters .
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